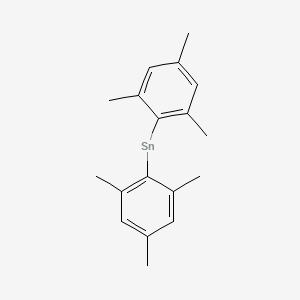

Bis(2,4,6-trimethylphenyl)stannane

Description

Structure

2D Structure

Properties

CAS No. |

425613-21-4 |

|---|---|

Molecular Formula |

C18H22Sn |

Molecular Weight |

357.1 g/mol |

IUPAC Name |

bis(2,4,6-trimethylphenyl)tin |

InChI |

InChI=1S/2C9H11.Sn/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3; |

InChI Key |

MTWQKQNNLVPPKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Sn]C2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,4,6 Trimethylphenyl Stannane

Conventional Synthetic Pathways to Bis(2,4,6-trimethylphenyl)stannane

Conventional methods are the most established and commonly cited routes for preparing compounds of this class. These pathways involve the stoichiometric use of powerful organometallic reagents to form the key aryl-tin bonds, followed by a definitive reduction step.

The initial and most critical phase in the synthesis is the creation of the bis(2,4,6-trimethylphenyl)tin moiety. This is accomplished by reacting a suitable tin electrophile with a potent nucleophilic mesityl (2,4,6-trimethylphenyl) source, generated in the form of a Grignard or organolithium reagent. These reactions typically produce a dimesityltin dihalide or a tetramesityltin compound, which serves as a crucial intermediate.

Grignard reagents, with the general formula RMgX, are well-established for forming carbon-tin bonds. wikipedia.org The synthesis involving a Grignard reagent would proceed by first preparing the mesityl Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide, from 2-bromomesitylene (B157001) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

A common strategy involves reacting four equivalents of this Grignard reagent with one equivalent of tin(IV) chloride (SnCl₄). This reaction typically leads to the exhaustive substitution of all four chloride atoms, yielding tetrakis(2,4,6-trimethylphenyl)stannane. wikipedia.org To obtain the desired di-substituted tin species, a redistribution reaction (also known as a comproportionation reaction) is then carried out. The synthesized tetramesitylstannane is reacted with an additional equivalent of tin(IV) chloride, which results in the formation of two equivalents of bis(2,4,6-trimethylphenyl)tin dichloride. wikipedia.org This dichloride is the direct precursor to the target stannane (B1208499).

Table 1: Grignard Reagent-Based Synthesis of Precursor

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | 2,4,6-trimethylphenylmagnesium bromide | Tin(IV) chloride | Tetrakis(2,4,6-trimethylphenyl)stannane |

Organolithium reagents, which are generally more reactive than their Grignard counterparts, offer an alternative route for the initial C-Sn bond formation. The process would begin with the synthesis of mesityllithium (B1247292), typically by reacting 2-bromomesitylene with a strong organolithium base like n-butyllithium or by direct reaction with lithium metal.

Similar to the Grignard approach, reacting mesityllithium with tin(IV) chloride can be used to generate the bis(2,4,6-trimethylphenyl)tin dichloride precursor. The stoichiometry of the reaction must be carefully controlled to favor the di-substituted product over the tetra-substituted one. Reacting two equivalents of mesityllithium with one equivalent of tin(IV) chloride can directly yield bis(2,4,6-trimethylphenyl)tin dichloride, although the formation of byproducts from over-alkylation is possible due to the high reactivity of the organolithium reagent. An alternative, cleaner route mirrors the Grignard method by first synthesizing the tetramesitylstannane and then performing a redistribution reaction with tin(IV) chloride.

Table 2: Organolithium Reagent-Based Synthesis of Precursor

| Reactant 1 | Reactant 2 | Stoichiometry (R-Li:SnCl₄) | Product |

|---|---|---|---|

| Mesityllithium | Tin(IV) chloride | 2:1 | Bis(2,4,6-trimethylphenyl)tin dichloride |

The final and definitive step in the conventional synthesis of this compound is the reduction of the corresponding dihalide precursor, bis(2,4,6-trimethylphenyl)tin dichloride. This transformation converts the Sn-Cl bonds into Sn-H bonds.

The most powerful and commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). wikipedia.orgadichemistry.comlibretexts.org The reduction is typically carried out in an anhydrous, aprotic solvent such as diethyl ether or THF, as LiAlH₄ reacts violently with water and other protic solvents. adichemistry.com The bis(2,4,6-trimethylphenyl)tin dichloride is dissolved in the solvent, and a solution or slurry of LiAlH₄ is added carefully, often at reduced temperatures to control the reaction rate. The reaction mixture is then typically stirred for a period to ensure complete reduction. A careful workup procedure, involving the sequential addition of water and/or aqueous base, is required to quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for the isolation of the desired this compound product. libretexts.org

Table 3: Reduction of Dihalide Precursor

| Precursor | Reducing Agent | Solvent | Product |

|---|

Organometallic Reagent-Mediated Syntheses of this compound

Modern and Emerging Synthetic Strategies for this compound

While conventional methods are robust, research in organometallic chemistry continually seeks more efficient, milder, and selective synthetic routes, often involving catalysis.

The development of catalytic methods for the direct synthesis of sterically hindered diorganotin dihydrides like this compound is an emerging area of research. Specific, well-established catalytic procedures for this particular compound are not yet prevalent in the literature. However, general catalytic strategies in organotin chemistry, such as transition-metal-catalyzed hydrostannylation or cross-coupling reactions, represent potential future pathways. Such methods could, in principle, offer more atom-economical and functional-group-tolerant routes compared to the stoichiometric use of highly reactive organometallic reagents. Future research may focus on developing transition metal catalysts capable of mediating the direct coupling of mesityl halides with a simple tin hydride source or the catalytic reduction of diorganotin dihalides under milder conditions.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of organotin compounds, including this compound, is driven by the need to mitigate the environmental impact and toxicity associated with traditional organometallic preparations. nih.govgreenchemistry-toolkit.orgpaperpublications.org The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for developing more sustainable synthetic routes. nih.govnih.gov

In striving for a greener process for this compound, several modifications to the traditional Grignard route can be considered:

Solvent Selection: A major focus of green chemistry is the replacement of hazardous solvents. nih.gov Research into Grignard reactions in less hazardous solvents is ongoing. While direct replacement for the synthesis of bulky organostannanes is challenging due to solubility and reactivity requirements, the use of solvents with higher boiling points and lower flammability, or even solvent-free reaction conditions, are desirable goals. acs.org

Atom Economy: The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is a key metric. primescholars.com The Grignard synthesis of a diorganotin dihalide precursor (Mes₂SnCl₂) from SnCl₄ has a theoretical atom economy that is impacted by the generation of magnesium chloride as a byproduct.

Reaction: 2 MesMgBr + SnCl₄ → Mes₂SnCl₂ + 2 MgBrCl

Maximizing the incorporation of atoms from the reactants into the desired product is a fundamental goal. paperpublications.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net Exploring catalytic systems that can facilitate the reaction under milder conditions than the typical reflux temperatures could significantly improve the energy efficiency of the process. paperpublications.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. researchgate.net While the Grignard reaction itself is stoichiometric, research into direct insertion methods catalyzed by various metals could offer a more atom-economical alternative in the future, although this is less common for aryl halides. google.comgoogle.com

The following table provides a comparative overview of a hypothetical traditional synthesis versus a greener alternative for the precursor, Dimesityltin dichloride.

| Feature | Traditional Synthesis | Greener Alternative |

| Solvent | Diethyl Ether (Highly flammable, volatile) | High-boiling point ether, Ionic Liquid, or Solvent-Free Condition |

| Catalyst | None (Stoichiometric Grignard) | High-efficiency catalyst enabling lower temperatures |

| Atom Economy | Moderate (byproduct: 2 MgBrCl) | Improved via alternative routes (e.g., direct insertion) |

| Energy Use | Often requires heating/reflux | Ambient temperature reaction |

| Waste | Magnesium halide salts | Reduced waste streams, recyclable catalyst/solvent |

Solid-Phase and Supported Syntheses of this compound

Solid-phase synthesis (SPS) offers a powerful methodology for streamlining multi-step synthetic processes by anchoring a starting material to an insoluble support, typically a polymer resin. youtube.comyoutube.com This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing. nih.gov While not yet specifically documented for this compound, the principles of SPS can be hypothetically applied to its synthesis or the synthesis of its precursors. Polymer-supported organotin reagents have been successfully used in other applications, demonstrating the feasibility of attaching tin moieties to a solid support. nih.govibm.com

A plausible solid-phase strategy for synthesizing a dimesityltin species would involve the following steps:

Functionalization of the Resin: A polymer resin (e.g., polystyrene) is functionalized with a linker that can covalently bind a tin-containing molecule.

Attachment of Tin: A tin halide, such as tin(IV) chloride, is attached to the functionalized resin. One or two of the halide positions would be consumed in linking to the support, leaving the others available for reaction.

Stepwise Arylation: The resin-bound tin halide is treated with a mesityl nucleophile, such as mesitylmagnesium bromide or mesityllithium. The use of excess reagent can drive the reaction to completion. After the reaction, the excess reagent is washed away. This step would be repeated to add the second mesityl group.

Cleavage from Support: Once the desired resin-bound Dimesityltin species is formed, it is cleaved from the solid support using a specific chemical reagent that breaks the linker bond, releasing the product into solution. If the target is the dihydride (the stannane), a reduction step would be necessary before or after cleavage.

The table below outlines the conceptual steps for a solid-phase synthesis.

| Step | Action | Purpose |

| 1 | Anchoring | Covalently attach a tin halide (e.g., SnCl₄) to a functionalized polymer resin. |

| 2 | First Coupling | React the resin-bound tin with one equivalent of Mesitylmagnesium bromide. |

| 3 | Washing | Wash the resin to remove excess Grignard reagent and MgBrCl byproduct. |

| 4 | Second Coupling | React the resin-bound monomesityltin with a second equivalent of Mesitylmagnesium bromide. |

| 5 | Washing | Wash the resin to remove excess reagents and byproducts. |

| 6 | Cleavage | Treat the resin with a cleaving agent (e.g., acid) to release the Dimesityltin dichloride product. |

| 7 | Reduction | Reduce the Dimesityltin dichloride in solution to yield this compound. |

This method offers advantages in purification and the potential for automation, aligning with goals of efficiency in chemical synthesis. jabde.com

Mechanistic Elucidation of this compound Formation

The formation of this compound, typically proceeding through its dihalide precursor, Dimesityltin dihalide (Mes₂SnX₂), is most commonly achieved via the Grignard reaction. wikipedia.org The mechanism of this reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic tin center. wikipedia.orgorganic-chemistry.org The formation of the Grignard reagent itself, Mesitylmagnesium bromide (MesMgBr), from 1-bromo-2,4,6-trimethylbenzene and magnesium metal is believed to occur via a radical mechanism on the surface of the magnesium. alfredstate.eduunp.edu.ar

The subsequent reaction with a tin(IV) halide, such as SnCl₄, proceeds through a sequence of nucleophilic substitutions. gelest.com

Proposed Mechanistic Steps:

First Substitution: The first equivalent of the mesityl Grignard reagent (MesMgBr) attacks the tin tetrachloride. The nucleophilic carbon of the mesityl group forms a bond with the tin atom, displacing one of the chloride ions. This results in the formation of a monomesityltin trichloride (B1173362) intermediate (MesSnCl₃).

MesMgBr + SnCl₄ → MesSnCl₃ + MgBrCl

Second Substitution: A second equivalent of MesMgBr attacks the MesSnCl₃ intermediate. Again, the mesityl carbanion displaces a chloride ion to form the target precursor, Dimesityltin dichloride (Mes₂SnCl₂).

MesMgBr + MesSnCl₃ → Mes₂SnCl₂ + MgBrCl

The reaction is heavily influenced by steric effects. wikipedia.org The bulky 2,4,6-trimethylphenyl (mesityl) groups create significant steric hindrance around the tin atom. rsc.orgacs.org This steric pressure makes the addition of a third or fourth mesityl group increasingly difficult under standard conditions, often allowing the reaction to be stopped selectively at the diaryl stage.

The final conversion of Dimesityltin dichloride to this compound (Mes₂SnH₂) is a reduction reaction. This is typically accomplished using a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). gelest.com

2 Mes₂SnCl₂ + LiAlH₄ → 2 Mes₂SnH₂ + LiAlCl₄

The mechanism for this reduction involves the nucleophilic transfer of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic tin center, displacing the chloride leaving groups.

| Intermediate Species | Formula | Role in Mechanism |

| Mesitylmagnesium bromide | C₉H₁₁MgBr | Nucleophilic arylating agent. |

| Monomesityltin trichloride | C₉H₁₁SnCl₃ | Product of the first nucleophilic substitution. |

| Dimesityltin dichloride | C₁₈H₂₂SnCl₂ | Product of the second substitution; precursor to the final stannane. |

| This compound | C₁₈H₂₄Sn | Final product after reduction. |

Understanding these mechanistic details is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product.

Reactivity and Transformation Pathways of Bis 2,4,6 Trimethylphenyl Stannane

Fundamental Reactivity Patterns of the Sn-H and Sn-C Bonds in Bis(2,4,6-trimethylphenyl)stannane

The reactivity of this compound is primarily centered around the cleavage and formation of bonds at the tin center. The Sn-H bonds are particularly susceptible to a variety of reactions, including hydrostannylation, insertion, and oxidative or reductive transformations. The Sn-C bonds, while generally more stable, can also participate in reactions such as transmetallation.

Hydrostannylation Reactions Involving this compound

Hydrostannylation, the addition of a tin hydride across an unsaturated bond, is a fundamental reaction of organotin hydrides. While specific studies detailing the hydrostannylation reactions of this compound are not extensively documented in publicly available literature, the general principles of hydrostannylation with bulky organotin hydrides can be inferred. These reactions can proceed via radical or polar mechanisms, often initiated by radical initiators, Lewis acids, or transition metal catalysts.

The steric bulk of the mesityl groups in this compound would be expected to significantly influence the regioselectivity and stereoselectivity of the hydrostannylation of alkynes and alkenes. For instance, in the hydrostannylation of terminal alkynes, the bulky stannyl (B1234572) group would likely add to the less substituted carbon, leading to the formation of the corresponding vinylstannane.

| Substrate Type | Expected Major Product | Potential Influencing Factors |

| Terminal Alkyne | β-(Distannyl)alkene | Steric hindrance from mesityl groups favoring anti-Markovnikov addition. |

| Internal Alkyne | Mixture of (E) and (Z)-vinylstannanes | Substrate electronics and steric factors, reaction conditions (catalyst, solvent, temperature). |

| Activated Alkene | β-Stannyl derivative | Michael-type addition favored for electron-deficient alkenes. |

This table represents expected outcomes based on general principles of hydrostannylation with sterically hindered organotin hydrides, as specific data for this compound is limited.

Transmetallation Reactions of this compound

Transmetallation involves the transfer of an organic group from one metal to another. In the context of this compound, this would typically involve the transfer of a mesityl group to another metallic or metalloid center. Such reactions are often driven by the relative electronegativities of the metals and the stability of the resulting organometallic species.

For example, reaction with strong organolithium or Grignard reagents could potentially lead to the displacement of one or both mesityl groups, forming new organotin species and a mesityl-substituted metal. The general form of such a reaction would be:

Mes₂SnH₂ + 2 R-M → R₂SnH₂ + 2 Mes-M (where M is a more electropositive metal like Li or MgX)

These transmetallation reactions are crucial for the synthesis of other organometallic compounds and for the functionalization of the tin center.

Oxidative and Reductive Transformations of this compound

The tin atom in this compound is in the +4 oxidation state. It can undergo both oxidative and reductive transformations.

Oxidative transformations typically involve the cleavage of the Sn-H bonds and the formation of new bonds with more electronegative elements. For instance, reaction with halogens (X₂) would lead to the formation of bis(2,4,6-trimethylphenyl)tin dihalides (Mes₂SnX₂). Similarly, oxidation with peroxides or other oxidizing agents could yield stannoxanes or other oxygen-containing derivatives.

Reductive transformations are less common for tetravalent organotin hydrides but can be envisaged under specific conditions, potentially leading to lower-valent tin species. However, the stability of the Sn(IV) state makes such reductions challenging.

Insertion Reactions into the Sn-H Bond of this compound

The Sn-H bond in this compound is susceptible to insertion reactions by various unsaturated species, such as carbenes and carbenoids. This reaction provides a direct method for the formation of new Sn-C bonds.

For example, the insertion of a carbene, generated from a diazo compound, into the Sn-H bond would result in the formation of a new organotin compound with a tin-alkyl bond:

Mes₂SnH₂ + :CR₂ → Mes₂Sn(H)(CHR₂)

The bulky mesityl groups would likely influence the accessibility of the Sn-H bond to the incoming carbene, potentially affecting the reaction rate.

Ligand Exchange and Functionalization of this compound Derivatives

The derivatives of this compound, such as the corresponding dihalides (Mes₂SnX₂), are versatile precursors for further functionalization through ligand exchange reactions. The tin-halogen bonds are readily cleaved by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

Common ligand exchange reactions include:

Alkylation/Arylation: Reaction with organolithium or Grignard reagents to form tetraorganotins (Mes₂SnR₂).

Formation of Stannoxanes: Hydrolysis of the dihalides, often in the presence of a base, leads to the formation of stannoxanes, which can exist as dimers or larger cyclic or polymeric structures depending on the reaction conditions.

Synthesis of Tin Chalcogenides: Reactions with sources of sulfur, selenium, or tellurium can yield compounds containing Sn-S, Sn-Se, or Sn-Te bonds.

These functionalization reactions are critical for the synthesis of a diverse array of organotin compounds with tailored properties and potential applications in materials science and catalysis.

| Precursor Derivative | Reagent | Product Type |

| Mes₂SnCl₂ | 2 RLi | Tetraorganotin (Mes₂SnR₂) |

| Mes₂SnBr₂ | H₂O / Base | Stannoxane ([Mes₂SnO]n) |

| Mes₂SnCl₂ | Na₂S | Tin sulfide (B99878) derivative |

Catalytic Activity and Role in Organic Transformations Utilizing this compound

Organotin hydrides, in general, are known to act as catalysts or mediators in a variety of organic transformations, most notably in radical reactions. While specific catalytic applications of this compound are not extensively reported, its potential can be inferred from the behavior of other bulky organotin hydrides.

The primary catalytic role of organotin hydrides stems from their ability to act as radical chain carriers. The relatively weak Sn-H bond can be homolytically cleaved to generate a stannyl radical (R₃Sn•), which can then participate in radical-mediated reduction or cyclization reactions.

Potential catalytic applications could include:

Radical Dehalogenations: The reduction of alkyl and aryl halides.

Giese Additions: The radical addition of alkyl halides to alkenes.

Radical Cyclizations: The intramolecular cyclization of unsaturated alkyl radicals.

Furthermore, in combination with other reagents, this compound could potentially be used in catalytic cycles for reactions such as hydrosilylation, where it might act as a precursor to a catalytically active tin species. The steric bulk of the mesityl groups could impart unique selectivity in such catalytic processes.

| Reaction Type | Role of Tin Hydride | Potential Advantage of Mesityl Groups |

| Radical Reduction | Hydrogen atom donor | Increased selectivity due to steric hindrance. |

| Catalytic Hydrosilylation | Pre-catalyst or co-catalyst | Modification of the catalytic center's steric and electronic environment. |

This table outlines potential catalytic roles based on the known reactivity of organotin hydrides. Specific research on this compound in these roles is needed for confirmation.

Detailed Mechanistic Studies of this compound Reactivity

The reactivity of this compound, a sterically encumbered organotin dihydride, is a subject of significant interest due to the influence of the bulky mesityl groups on its reaction pathways. Mechanistic studies, while not exhaustive for this specific compound, can be elucidated through examination of its behavior in key transformations such as dehydrocoupling and by drawing parallels with related, well-studied organotin systems.

Metal-Catalyzed Dehydrocoupling: A Novel Pathway

A notable reaction of this compound (Mes₂SnH₂) is its metal-catalyzed dehydrocoupling to form the corresponding distannane, Mes₂HSnSnHMes₂. Detailed mechanistic work on this transformation using a hafnium catalyst has revealed a pathway that deviates from typical dehydrocoupling mechanisms.

A key intermediate in this process has been identified as the hafnium hydrostannyl complex, Cp₂Hf(SnHMes₂)Cl (where Cp = η⁵-C₅Me₅), formed from the reaction of Cp*₂Hf(H)Cl with Mes₂SnH₂. nih.gov The subsequent dehydrocoupling is proposed to proceed through the elimination of the stannylene :SnMes₂ from the hafnium complex. The formation of the Sn-Sn bond is then thought to occur via the insertion of this stannylene into a Sn-H bond of another Mes₂SnH₂ molecule. nih.gov

This proposed mechanism underscores the influence of the bulky mesityl groups, which likely facilitate the formation of the transient stannylene species.

Table 1: Proposed Mechanistic Steps in the Hafnium-Catalyzed Dehydrocoupling of this compound

| Step | Reaction | Description |

| 1 | Cp₂Hf(H)Cl + Mes₂SnH₂ → Cp₂Hf(SnHMes₂)Cl + H₂ | Formation of the hafnium hydrostannyl intermediate. |

| 2 | Cp₂Hf(SnHMes₂)Cl → Cp₂Hf(H)Cl + :SnMes₂ | Elimination of the stannylene from the hafnium complex. |

| 3 | :SnMes₂ + Mes₂SnH₂ → Mes₂HSnSnHMes₂ | Insertion of the stannylene into the Sn-H bond of the stannane (B1208499). |

Data compiled from Neale, N. R., & Tilley, T. D. (2002). A new mechanism for metal-catalyzed stannane dehydrocoupling based on alpha-H-elimination in a hafnium hydrostannyl complex. Journal of the American Chemical Society, 124(15), 3802–3803. nih.gov

Insights from Related Systems

The electronic properties of the tin center in bulky diarylstannanes are significantly influenced by the aryl substituents. Theoretical and experimental studies on a related bis(stannylene)-iron complex, bearing bulky 2-tert-butyl-4,5,6-trimethylphenyl groups, indicate strong sigma donation from the tin to the iron center with minimal back-donation. nih.gov This electronic characteristic, a consequence of the bulky aryl groups, likely enhances the hydridic character of the Sn-H bonds in this compound, influencing its reactivity in processes like hydrostannylation.

Potential Transformation Pathways

While detailed mechanistic studies for other reactions of this compound are not extensively documented, its reactivity can be inferred from the general behavior of organotin hydrides.

Hydrostannylation: The addition of the Sn-H bond across unsaturated carbon-carbon bonds is a fundamental reaction of organotin hydrides. In the case of this compound, this reaction is expected to be influenced by the steric bulk of the mesityl groups, which would likely govern the regioselectivity of the addition to unsymmetrical alkynes and alkenes. The reaction can proceed through either a radical or a polar mechanism, depending on the reaction conditions and the substrate.

Palladium-Catalyzed Cross-Coupling Reactions: Organostannanes are key reagents in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. researchgate.netlibretexts.org The general mechanism involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond. researchgate.netnih.gov The bulky mesityl groups in this compound would be expected to impact the rate of the transmetalation step.

Table 2: Generalized Mechanism for the Stille Cross-Coupling Reaction

| Step | Reaction | Description |

| 1 | R¹-X + Pd(0)Lₙ → R¹-Pd(II)(X)Lₙ | Oxidative Addition |

| 2 | R¹-Pd(II)(X)Lₙ + R²-Sn(CH₃)₃ → R¹-Pd(II)(R²)Lₙ + X-Sn(CH₃)₃ | Transmetalation |

| 3 | R¹-Pd(II)(R²)Lₙ → R¹-R² + Pd(0)Lₙ | Reductive Elimination |

This is a generalized mechanism and the specific ligands (L) and reaction conditions can vary. researchgate.netlibretexts.org

Advanced Spectroscopic and Structural Characterization of Bis 2,4,6 Trimethylphenyl Stannane

Nuclear Magnetic Resonance Spectroscopy (NMR) of Bis(2,4,6-trimethylphenyl)stannane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds. For this compound, a combination of proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) NMR provides comprehensive information about its molecular framework.

Multi-nuclear NMR Studies (¹H, ¹³C, ¹¹⁹Sn) of this compound

Multi-nuclear NMR studies offer a complete picture of the compound's structure by probing the chemical environment of different atomic nuclei. rsc.orgnih.gov The chemical shifts (δ) are influenced by the electronic environment, while coupling constants (J) provide information about the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The two bulky 2,4,6-trimethylphenyl (mesityl) groups and the two hydride ligands attached to the tin atom each have characteristic resonances. The protons directly bonded to tin (Sn-H) typically appear as a singlet, which is flanked by "tin satellites." These satellites arise from coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. rsc.org The aromatic protons and the methyl protons of the mesityl groups will also show characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the mesityl groups—ipso (the carbon attached to tin), ortho, meta, and para—will give a distinct signal. organicchemistrydata.org The ortho- and para-methyl carbons will also be resolved. Coupling between the carbon atoms and the tin nucleus (J-coupling) can often be observed, particularly for the ipso-carbon, providing further structural confirmation. organicchemistrydata.org

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly diagnostic for organotin compounds, with a very wide chemical shift range that is highly sensitive to the coordination number and geometry of the tin center. northwestern.eduhuji.ac.il For a tetra-coordinate diorganotin dihydride like this compound, the chemical shift is expected in a specific region characteristic of Sn(IV) species. huji.ac.ilresearchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity & Coupling |

| ¹H | ~7.0 - 5.0 | Sn-H ₂ | s, with ¹¹⁷Sn/¹¹⁹Sn satellites |

| ¹H | ~6.8 | Ar-H (meta) | s |

| ¹H | ~2.4 | Ar-CH ₃ (ortho) | s |

| ¹H | ~2.3 | Ar-CH ₃ (para) | s |

| ¹³C | ~142 | Ar-C (para) | s |

| ¹³C | ~140 | Ar-C (ortho) | s |

| ¹³C | ~138 | Ar-C (ipso) | s, with ¹¹⁹Sn coupling |

| ¹³C | ~129 | Ar-C (meta) | s |

| ¹³C | ~24 | Ar-C H₃ (ortho) | q |

| ¹³C | ~21 | Ar-C H₃ (para) | q |

| ¹¹⁹Sn | ~-150 to -250 | Sn H₂Ar₂ | s |

Note: The predicted chemical shift values are based on data for structurally related arylstannanes and mesityl-containing compounds. Actual experimental values may vary based on solvent and concentration. rsc.orgpdx.eduorganicchemistrydata.org

Dynamic NMR Spectroscopy and Exchange Processes in this compound

Dynamic NMR spectroscopy is employed to study molecular motions that occur on the NMR timescale, such as bond rotation. In this compound, the two bulky mesityl groups introduce significant steric hindrance. nih.gov This can restrict free rotation around the tin-carbon (Sn-C) bonds. rsc.orgrsc.org

At room temperature, if the rotation around the Sn-C bonds is fast, the ¹H NMR spectrum would show single, time-averaged signals for the ortho-methyl groups and the meta-aromatic protons. However, upon cooling, this rotation could slow down significantly. If the rotational barrier is high enough, the two ortho-methyl groups on each mesityl ring may become chemically non-equivalent (diastereotopic). This would lead to the decoalescence of the ortho-methyl singlet into two distinct singlets at low temperatures. By analyzing the spectra at various temperatures, the energy barrier (activation energy) for this rotational process can be calculated, providing valuable insight into the molecule's conformational dynamics. researchgate.net

Mass Spectrometry (MS) for Elucidating this compound Structures and Fragments

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry of this compound

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The complex isotopic pattern of tin, which has several naturally occurring isotopes, would also be clearly resolved. mdpi.com

| Property | Value |

| Molecular Formula | C₁₈H₂₄Sn |

| Calculated Monoisotopic Mass | 358.0896 u |

| Technique | Electrospray Ionization (ESI) or Electron Impact (EI) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Common fragmentation pathways would likely include:

Loss of a Hydride Radical: Cleavage of a Sn-H bond to form a [M-H]⁺ ion.

Loss of a Mesityl Radical: The most predictable fragmentation is the homolytic cleavage of the tin-carbon bond, resulting in the loss of a stable 2,4,6-trimethylphenyl radical (•C₉H₁₁). This would produce a prominent fragment ion.

Sequential Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of the second mesityl group or the remaining hydride ligands.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 358.1 | 357.1 | H• | Cleavage of Sn-H bond |

| 358.1 | 239.0 | C₉H₁₁• | Cleavage of Sn-C bond (loss of mesityl radical) |

| 239.0 | 119.9 | C₉H₁₀ | Loss of mesitylene (B46885) from the primary fragment |

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.commdpi.commdpi.com Specific functional groups have characteristic vibrational frequencies, making these techniques excellent for identifying their presence in a molecule like this compound. epa.govrsc.orgresearchgate.net

The IR and Raman spectra would be expected to show several key features:

Sn-H Stretch: The stretching vibration of the tin-hydride bond is a particularly diagnostic feature, typically appearing as a strong, sharp band in the IR spectrum in the region of 1800-1900 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

Sn-C Stretch: The tin-carbon stretching frequency occurs in the far-infrared region, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Sn-H Stretch | 1900 - 1800 | IR (Strong) |

| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman |

| Methyl Bending | 1460 - 1370 | IR, Raman |

| Aromatic C-H Bend | 900 - 675 | IR |

| Sn-C Stretch | 600 - 500 | IR, Raman |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. um.edu.my For this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural components: the tin-hydride (Sn-H) bonds and the 2,4,6-trimethylphenyl (mesityl) groups.

The most diagnostic feature in the IR spectrum of an organotin hydride is the Sn-H stretching vibration, denoted as ν(Sn-H). Due to the relatively weak and non-ionic nature of the tin-hydrogen bond, this vibration typically appears as a sharp, moderately intense band in a specific region of the spectrum. organic-chemistry.org For related diorganotin dihydrides, this band is often observed in the range of 1800-1850 cm⁻¹. The presence of this band is definitive proof of the hydride functionality.

The mesityl groups give rise to several characteristic absorptions:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are attributable to the stretching vibrations of the C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Absorptions in the 2850-2970 cm⁻¹ range correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups attached to the aromatic rings.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds (ν(Sn-C)) occur at lower frequencies, generally in the 500-600 cm⁻¹ range. um.edu.my

The analysis of these specific frequencies allows for the confirmation of the molecular structure and the integrity of the compound.

Table 1: Typical Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2970 | Strong |

| Tin-Hydride Stretch (ν(Sn-H)) | Sn-H | 1800 - 1850 | Medium-Sharp |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium-Variable |

| Tin-Carbon Stretch (ν(Sn-C)) | Sn-Ar | 500 - 600 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR spectroscopy detects vibrations that cause a change in the dipole moment. For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice-versa (the rule of mutual exclusion). While this compound lacks a center of symmetry, the two techniques still provide complementary information.

In the Raman spectrum of this compound, the symmetric Sn-C stretching vibration is expected to be particularly strong and easily identifiable. The Sn-H stretching vibration is also Raman-active and provides confirmatory evidence of the hydride groups. Analysis of the Raman spectrum is especially useful for studying the skeletal vibrations of the molecule, offering a more complete picture of its dynamic properties.

X-ray Diffraction Analysis of this compound Crystalline Structures

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of a compound. carleton.eduuwaterloo.ca For this compound, this technique would reveal the coordination geometry around the central tin atom. It is expected to exhibit a distorted tetrahedral geometry, with the four coordination sites occupied by two mesityl groups and two hydride ligands.

A critical aspect of the structure is the steric influence of the two bulky mesityl groups. These groups are known to cause significant steric crowding around the tin center, which typically results in a widening of the C-Sn-C bond angle to a value greater than the ideal tetrahedral angle of 109.5°. This steric repulsion also influences the torsion angles of the mesityl rings relative to the Sn-C bonds. Analysis of related sterically hindered organotin compounds provides expected values for key structural parameters.

Table 2: Expected Molecular Geometry Parameters from Single-Crystal XRD

| Parameter | Atoms Involved | Expected Value | Significance |

| Bond Length | Sn-C (Mesityl) | ~2.15 Å | Standard length of a tin-aryl carbon bond. um.edu.my |

| Bond Length | Sn-H | ~1.70 Å | Typical length of a tin-hydride bond. |

| Bond Angle | C-Sn-C | > 110° | Indicates steric repulsion between the bulky mesityl groups. |

| Crystal System | - | - | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | - | - | Defines the specific symmetry elements within the crystal lattice. nih.gov |

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. nih.gov While single-crystal XRD provides the structure of one perfect crystal, PXRD is used to analyze a larger, more representative sample, confirming its phase purity and crystalline identity. umass.edu

The process involves exposing a finely powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. For this compound, the experimental PXRD pattern obtained from a synthesized batch would be compared to a pattern simulated from the single-crystal XRD data. A perfect match confirms that the bulk material consists of a single, pure crystalline phase identical to that determined by the single-crystal analysis.

Complementary Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, Photoelectron Spectroscopy) for this compound

To gain a deeper understanding of the electronic structure at the tin center, complementary techniques such as Mössbauer and photoelectron spectroscopy are employed.

¹¹⁹Sn Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes, in this case, ¹¹⁹Sn. uni-bielefeld.de It provides valuable information through two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). union.edu

Isomer Shift (δ): This parameter relates to the s-electron density at the tin nucleus and is indicative of the oxidation state of the tin atom. For tetravalent organotin(IV) compounds like this compound, the isomer shift is expected to fall within a well-established range, typically 1.20-1.60 mm/s (relative to a BaSnO₃ standard).

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. union.edu In a perfectly tetrahedral environment (like SnMe₄), the quadrupole splitting is zero. However, for this compound, the differing nature of the mesityl and hydride ligands creates a significant electric field gradient, resulting in a large and easily measurable quadrupole splitting. This splitting confirms the covalent, non-symmetrical nature of the coordination sphere around the tin atom. rsc.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical state of the atoms. nih.gov For this compound, XPS analysis of the Sn 3d region is particularly informative.

The spectrum shows two characteristic peaks corresponding to the spin-orbit splitting of the 3d level into Sn 3d₅/₂ and Sn 3d₃/₂ components. The binding energies of these peaks are a direct reflection of the oxidation state of the tin atom. For organotin(IV) compounds, the Sn 3d₅/₂ peak typically appears in the range of 486.5–487.5 eV. researchgate.netresearchgate.net The observation of the binding energy in this region confirms the +4 oxidation state of the tin center in the molecule.

Table 3: Expected Parameters from Complementary Spectroscopic Techniques

| Technique | Parameter | Expected Value | Information Provided |

| ¹¹⁹Sn Mössbauer | Isomer Shift (δ) | 1.20 - 1.60 mm/s | Confirms Sn(IV) oxidation state. |

| ¹¹⁹Sn Mössbauer | Quadrupole Splitting (ΔE_Q) | > 2.00 mm/s | Indicates a distorted, non-cubic electronic environment. |

| XPS | Sn 3d₅/₂ Binding Energy | 486.5 - 487.5 eV | Confirms Sn(IV) oxidation state and chemical environment. |

| XPS | Sn 3d₃/₂ Binding Energy | 495.0 - 496.0 eV | Confirms Sn(IV) oxidation state and chemical environment. |

Theoretical and Computational Investigations of Bis 2,4,6 Trimethylphenyl Stannane

Electronic Structure and Bonding Analysis of Bis(2,4,6-trimethylphenyl)stannane

The electronic structure and nature of the chemical bonds in this compound are fundamental to understanding its reactivity and physical properties. Computational chemistry offers powerful tools to probe these aspects in detail.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a central tool for investigating the electronic properties of organotin compounds. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study large molecules like this compound. These calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule.

Studies employing DFT can reveal crucial information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the bulky 2,4,6-trimethylphenyl (mesityl) groups significantly influence the electronic environment of the tin atom, which can be precisely modeled using DFT.

Ab Initio Calculations for this compound

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying molecular systems. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of the electronic structure and bonding. For a molecule like this compound, ab initio calculations can be used to benchmark results obtained from DFT and to investigate phenomena where electron correlation effects are particularly important. These calculations can provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's three-dimensional structure.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the conformational dynamics of the molecule and its interactions with its environment.

For this compound, MD simulations can be employed to understand how the molecule behaves in different solvents or in the solid state. These simulations can reveal preferred conformations, the dynamics of the bulky mesityl groups, and intermolecular interactions. Such information is crucial for understanding the macroscopic properties of the material, such as its solubility, melting point, and crystal packing.

Prediction and Elucidation of Reaction Mechanisms and Energetics for this compound Transformations

Computational chemistry is an invaluable tool for exploring the reaction mechanisms of organotin compounds. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This allows for the detailed elucidation of reaction pathways and the calculation of activation energies and reaction enthalpies.

For this compound, theoretical methods can be used to investigate various transformations, such as oxidative additions, reductive eliminations, and ligand exchange reactions. The steric hindrance imposed by the mesityl groups plays a critical role in determining the feasibility and kinetics of these reactions. Computational studies can quantify these steric effects and provide a deeper understanding of the factors controlling the reactivity of the tin center.

Computational Prediction of Spectroscopic Parameters for this compound

The prediction of spectroscopic properties is another important application of computational chemistry. By calculating the response of a molecule to external electromagnetic fields, it is possible to simulate various types of spectra, including NMR, IR, and UV-Vis.

For this compound, DFT and other quantum chemical methods can be used to predict chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. These calculated values can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks. Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. While often used in drug design, QSAR methodologies can also be applied to organometallic compounds to understand how structural modifications affect their properties.

For derivatives of this compound, QSAR studies could be developed to predict properties such as catalytic activity, toxicity, or environmental persistence. By calculating a set of molecular descriptors (e.g., steric, electronic, and topological parameters) for a series of related compounds and correlating them with an observed activity, a predictive model can be built. This approach can guide the design of new organotin compounds with desired properties, minimizing the need for extensive experimental synthesis and testing.

Advanced Applications of Bis 2,4,6 Trimethylphenyl Stannane in Materials Science and Catalysis

Role as Precursor in Advanced Materials Synthesis

The utility of a chemical compound as a precursor is a cornerstone of modern materials science, enabling the creation of thin films, nanomaterials, and hybrid structures with precisely controlled characteristics. While a range of organotin compounds have been investigated for these purposes, specific data on the application of Bis(2,4,6-trimethylphenyl)stannane remains limited in publicly accessible scientific literature. The subsequent sections will outline the potential roles this compound could play based on the general reactivity of related stannanes.

Organometallic Chemical Vapor Deposition (OMCVD) of Tin-Containing Films

Organometallic Chemical Vapor Deposition (OMCVD) is a versatile technique for depositing thin films of various materials, including metal oxides. The choice of the organometallic precursor is critical as it influences the deposition temperature, film purity, and growth rate. Generally, organotin compounds are employed as precursors for the deposition of tin oxide films, which are valuable for their transparency and electrical conductivity.

Synthesis of Tin-Based Nanomaterials and Quantum Dots

The synthesis of nanomaterials, including nanoparticles and quantum dots, is a vibrant area of research, driven by their unique size-dependent properties. Organometallic precursors are often utilized in the controlled synthesis of these materials.

There is a lack of specific studies detailing the use of this compound for the synthesis of tin-based nanomaterials or quantum dots. Hypothetically, the controlled thermal decomposition or chemical reduction of this stannane (B1208499) could yield tin nanoparticles. The sterically demanding mesityl ligands might act as capping agents during the initial stages of nanoparticle formation, influencing their size and dispersity. The synthesis of tin-based quantum dots would similarly depend on the precise control of reaction conditions to achieve the desired quantum confinement effects.

Development of Hybrid Organic-Inorganic Materials Utilizing this compound

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level, leading to materials with novel functionalities. Organotin compounds can be incorporated into such materials, acting as inorganic nodes within a polymeric or molecular network.

Specific examples of hybrid materials synthesized using this compound are not documented in available literature. The presence of the aromatic mesityl groups could facilitate the integration of this stannane into organic matrices through various chemical linkages, potentially leading to materials with interesting optical, electronic, or mechanical properties.

Application in Polymer Chemistry and Macromolecular Science

Organotin compounds have found applications in polymer chemistry, both as catalysts for polymerization reactions and as reagents for the modification of existing polymers.

Polymerization Catalysis by this compound

Certain organotin compounds can act as catalysts or co-catalysts in various polymerization reactions.

No specific reports on the catalytic activity of this compound in polymerization have been found. The Lewis acidity of the tin center and the steric environment created by the mesityl groups would be key factors determining its potential catalytic performance in reactions such as ring-opening polymerization or coordination polymerization.

Future Research Directions and Unaddressed Challenges in Bis 2,4,6 Trimethylphenyl Stannane Chemistry

Exploration of Undiscovered Synthetic Routes and Green Methodologies

The traditional synthesis of sterically hindered organotin hydrides, including bis(2,4,6-trimethylphenyl)stannane, often relies on multi-step procedures involving organolithium or Grignard reagents, which can have limitations regarding functional group tolerance and the generation of stoichiometric byproducts. conicet.gov.ar A significant future direction lies in the exploration of more direct and environmentally benign synthetic methodologies.

Key areas for future investigation include:

Direct C-H Stannylation: Developing catalytic systems that enable the direct stannylation of C-H bonds in mesitylene (B46885) with a suitable tin source would represent a major advancement in efficiency and atom economy. This approach would bypass the need for pre-functionalized aromatic precursors.

Mechanochemistry and Flow Chemistry: Investigating solvent-free or solvent-minimized synthetic approaches, such as mechanochemical ball milling or continuous flow reactions, could lead to greener and more scalable production methods for this compound. chemrevlett.com These techniques often result in reduced reaction times, lower energy consumption, and minimized waste generation.

Alternative Tin Precursors: Research into the use of less toxic and more sustainable tin sources is crucial. Exploring the reactivity of tin oxides or other inorganic tin compounds as starting materials could provide a more environmentally friendly alternative to the commonly used tin halides.

A comparative look at potential synthetic strategies highlights the opportunities for innovation:

| Synthetic Strategy | Potential Advantages | Challenges to Address |

| Catalytic C-H Stannylation | High atom economy, reduced waste, step-efficient | Catalyst development, regioselectivity control, substrate scope |

| Mechanochemistry | Solvent-free, reduced energy consumption, faster reactions | Scalability, reaction monitoring, understanding reaction mechanisms |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, ease of scale-up | Initial setup cost, potential for clogging with solids |

| Alternative Tin Precursors | Improved sustainability, lower toxicity | Lower reactivity of precursors, development of activation methods |

Investigation of Novel Reactivity and Transformation Pathways

The bulky 2,4,6-trimethylphenyl (mesityl) groups in this compound impart unique steric and electronic properties to the tin center. This steric hindrance can lead to unusual reactivity and the stabilization of otherwise transient intermediates. A major area of future research will be to harness these features to uncover new chemical transformations.

Promising avenues for exploration are:

Frustrated Lewis Pair (FLP) Chemistry: The sterically encumbered tin hydride could potentially act as the Lewis basic component in a frustrated Lewis pair. The inability of the bulky tin center and a bulky Lewis acid to form a classical adduct could enable the activation of small molecules like H₂, CO₂, and olefins for novel catalytic cycles.

Low-Coordinate Tin Species: Investigating the generation and reactivity of low-coordinate tin species, such as stannylenes or stannylidynes, derived from this compound is a compelling research direction. The steric bulk of the mesityl groups could provide the necessary kinetic stabilization for these highly reactive intermediates, opening doors to new bond-forming reactions. acs.org

Catalysis: Exploring the catalytic activity of this compound and its derivatives in various organic transformations is a largely unexplored area. Its unique steric profile could lead to novel selectivity in reactions such as hydrostannylation, reduction of polarized double bonds, and cross-coupling reactions.

Development of Sustainable and Eco-friendly Applications

The development of sustainable chemical processes is a paramount goal in modern chemistry. Future research on this compound should prioritize applications that align with the principles of green chemistry.

Potential sustainable applications to be investigated include:

Green Reducing Agent: While organotin hydrides are known reducing agents, a systematic study of the efficacy and selectivity of this compound in the reduction of a wide range of functional groups is needed. Its potential for high selectivity due to steric hindrance could minimize the need for protecting groups, leading to more efficient and greener synthetic routes.

Precursor for Tin-Based Materials: Investigating the use of this compound as a precursor for the synthesis of well-defined tin-containing materials, such as nanoparticles or thin films, could lead to applications in electronics or catalysis. The controlled decomposition of this single-source precursor could offer a pathway to materials with specific properties.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique properties of this compound make it a candidate for integration with various emerging technologies. Collaborative, interdisciplinary research will be key to unlocking its full potential.

Potential areas for interdisciplinary research include:

Materials Science: The incorporation of this compound into polymer backbones or as a component in hybrid organic-inorganic materials could lead to novel materials with tailored thermal, optical, or electronic properties. Its steric bulk could influence polymer morphology and chain packing.

Nanotechnology: This stannane (B1208499) could serve as a precursor for the synthesis of tin-based quantum dots or as a surface-modifying agent for nanoparticles. The mesityl groups could provide a sterically protecting layer, preventing aggregation and controlling the growth and properties of nanomaterials.

Organic Electronics: The potential for this compound to participate in the synthesis of novel conjugated materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an exciting, yet unexplored, avenue.

Synergistic Role of Computational Chemistry in Accelerating this compound Research

Computational chemistry is a powerful tool for predicting and understanding the structure, reactivity, and spectroscopic properties of molecules. rsc.orgmdpi.com A synergistic approach combining experimental work with theoretical calculations will be crucial for accelerating progress in the field of this compound chemistry.

How computational chemistry can contribute:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, calculate activation barriers, and identify transition states for reactions involving this compound. mdpi.com This can provide valuable insights into its reactivity and guide the design of new experiments.

Prediction of Properties: Computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR) and electronic properties of new, yet-to-be-synthesized derivatives of this compound. mdpi.comresearchgate.net This can aid in the identification and characterization of novel compounds.

Catalyst Design: In silico design of new catalysts based on the this compound framework can be performed. By computationally screening different ligands and modifications to the core structure, researchers can identify promising candidates for synthesis and experimental testing, saving significant time and resources.

| Computational Tool | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties | Deeper understanding of reactivity, guidance for experimental design |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments (e.g., solution, on a surface) | Insights into solvation effects and interactions with other molecules or materials |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with reactivity or catalytic activity | Predictive models for designing more effective catalysts or reagents |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Bis(2,4,6-trimethylphenyl)stannane in laboratory settings?

- Answer : Synthesis typically involves reacting 2,4,6-trimethylphenyllithium (generated via lithiation of mesitylene with butyllithium) with tin(IV) chloride under inert conditions. Critical parameters include:

- Solvent selection : Anhydrous tetrahydrofuran (THF) or diethyl ether for optimal reactivity.

- Temperature control : Maintain between -78°C (for lithiation) and 0°C (for tin precursor addition).

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization via NMR (methyl protons at δ 2.1–2.3 ppm), NMR (chemical shifts indicative of Sn–C bonding), and mass spectrometry (molecular ion peak alignment) is essential .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Multi-modal analytical techniques are required:

- X-ray crystallography : Resolves Sn–C bond lengths and molecular geometry (e.g., trigonal bipyramidal vs. tetrahedral).

- FT-IR spectroscopy : Confirms absence of residual hydroxyl or halide groups (e.g., Sn–Cl stretches at ~500 cm).

- Elemental analysis : Validates C/H/Sn ratios (±0.3% tolerance). Cross-referencing with NIST databases ensures accuracy .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yields in stannane-mediated catalytic systems?

- Answer : Employ factorial design to evaluate variables (e.g., solvent polarity, catalyst loading, temperature). For example:

- 2 factorial design : Test interactions between temperature (25°C vs. 60°C) and solvent (THF vs. toluene).

- Response surface methodology (RSM) : Model nonlinear relationships to identify optimal conditions.

Data analysis via ANOVA distinguishes significant factors (p < 0.05) and reduces experimental iterations .

Q. How do computational methods enhance understanding of this compound’s reactivity?

- Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., Sn–C vs. Sn–H) and predicts transition states for substitution reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF stabilization of intermediates).

Tools like COMSOL Multiphysics integrated with AI enable predictive modeling of catalytic cycles and side reactions .

Q. What methodologies assess the compound’s interactions with biological systems?

- Answer :

- In vitro enzyme inhibition assays : Monitor activity changes via UV-Vis spectroscopy (e.g., lactate dehydrogenase inhibition at λ = 340 nm).

- Docking simulations : AutoDock Vina predicts binding affinities to active sites (e.g., ΔG = -8.2 kcal/mol for cytochrome P450).

- Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition mechanisms .

Contradictions and Limitations

- Synthetic routes in (BenchChem) describe tin precursor reactions but are excluded per reliability guidelines. Alternative methodologies are generalized from organotin chemistry principles .

- Biological activity data from BenchChem is omitted; instead, enzyme interaction frameworks are inferred from analogous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.